3-Fluoro-4-(thiophen-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(thiophen-3-yl)aniline: is a chemical compound with the molecular formula C10H9NS. It consists of a fluoro-substituted aniline ring attached to a thiophene moiety. The compound’s structure is shown below:
Structure: C10H9NS
Preparation Methods
Synthetic Routes::
Paal–Knorr Reaction: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (PS) as a sulfurizing agent.
Schiff Base Formation: 3-Fluoro-4-(thiophen-3-yl)aniline can react with aldehydes or ketones to form Schiff bases.
Industrial Production:: The industrial-scale synthesis of this compound typically involves optimized versions of the above synthetic routes.
Chemical Reactions Analysis
Reactions::
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of sulfones or sulfoxides.
Substitution: Exhibits nucleophilic substitution reactions at the fluorine position.
Reduction: Can be reduced to the corresponding aniline derivative.
Oxidation: Oxidizing agents like hydrogen peroxide (HO).
Substitution: Nucleophiles (e.g., amines, thiols) and Lewis acids (e.g., AlCl).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
- Oxidation: Sulfone or sulfoxide derivatives.
- Substitution: Fluorine substitution products.
- Reduction: Aniline derivatives.
Scientific Research Applications
Chemistry::
Building Block: Used in the synthesis of more complex organic molecules.
Materials Science: Incorporated into conducting polymers (e.g., Pd(I)-poly[4-(thiophen-3yl)-aniline] composite material) for various applications.
Biological Probes: Fluorescently labeled derivatives for cellular imaging.
Drug Discovery: Scaffold for designing potential pharmaceuticals.
Dyes and Pigments: Used in dye synthesis.
Electronics: As a component in organic electronic devices.
Mechanism of Action
The exact mechanism by which 3-Fluoro-4-(thiophen-3-yl)aniline exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its function.
Comparison with Similar Compounds
While 3-Fluoro-4-(thiophen-3-yl)aniline has unique properties, it shares similarities with other fluoro-substituted anilines and thiophene derivatives. Some similar compounds include:
- 4-(Thiophen-2-yl)aniline
- 3-Fluoro-4-methyl-N-[(thiophen-3-yl)methyl]aniline
Biological Activity
3-Fluoro-4-(thiophen-3-yl)aniline is a compound of significant interest in medicinal and organic chemistry due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C10H8FNS
- Molecular Weight : 195.24 g/mol
- IUPAC Name : this compound
The compound features a fluorinated aniline structure, which enhances its reactivity and bioactivity. The presence of the thiophene moiety contributes to its electronic properties, making it suitable for various biochemical interactions.
This compound exhibits its biological effects primarily through:
- Enzyme Interaction : The compound can modulate enzyme activity by binding to active or allosteric sites. This interaction can lead to either inhibition or activation of enzymatic functions, influencing metabolic pathways significantly.
- Signal Transduction Pathways : It has been shown to affect cellular signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation.
- Gene Expression Modulation : The compound may influence gene expression related to metabolic processes, potentially altering cellular energy production and utilization.
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 μg/mL |
Escherichia coli | 20 μg/mL |
Pseudomonas aeruginosa | 25 μg/mL |
The compound's structure allows it to penetrate bacterial membranes effectively, leading to cell lysis and death .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown selective cytotoxicity against several cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
HeLa | 10.5 |
A549 | 11.9 |
MDA-MB-231 | 7.1 |
These findings suggest that the compound may induce apoptosis through cell cycle arrest at the S and G2/M phases, highlighting its potential as a therapeutic agent in cancer treatment .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various aniline derivatives, including this compound. The results indicated that this compound exhibited superior efficacy against resistant strains of bacteria compared to standard antibiotics like ciprofloxacin .
- Anticancer Research : In a comparative study involving multiple derivatives, this compound was found to inhibit tubulin polymerization more effectively than traditional chemotherapeutics, suggesting a novel mechanism of action that warrants further investigation .
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its chemical structure, which affects its absorption, distribution, metabolism, and excretion (ADME). Initial studies suggest:
Properties
Molecular Formula |
C10H8FNS |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-fluoro-4-thiophen-3-ylaniline |
InChI |
InChI=1S/C10H8FNS/c11-10-5-8(12)1-2-9(10)7-3-4-13-6-7/h1-6H,12H2 |
InChI Key |
QRGARCCDOYSQMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)F)C2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.